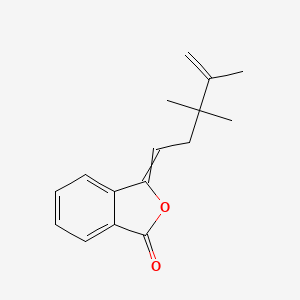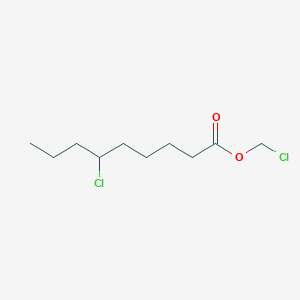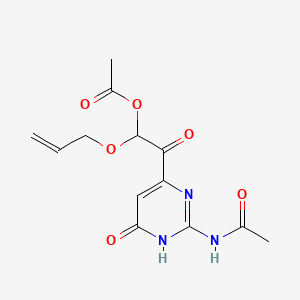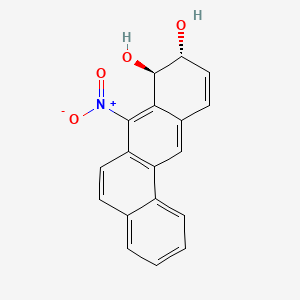
cis-Bicyclo(4.1.0)hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bicyclo(4.1.0)hept-3-ene: is an organic compound with the molecular formula C₇H₁₀ and a molecular weight of 94.1543 g/mol . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structural properties and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes . This method typically involves the use of platinum (II) or gold (I) catalysts. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the transition metal-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: cis-Bicyclo(4.1.0)hept-3-ene undergoes various chemical reactions, including:
Thermal Reactions: Such as Claisen rearrangement, rearrangement of vinylcyclopropanes to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: Involving the addition of nucleophiles to the double bond.
Rhodium-Catalyzed Reactions: These can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or osmium tetroxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogenating agents like bromine or chlorine.
Major Products: The reactions of this compound can produce a variety of compounds, including 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo(3.2.2)nonadienes .
Aplicaciones Científicas De Investigación
cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . The double bond within the skeleton can coordinate to metal species, initiating various transformations. These reactions can lead to the formation of new compounds with diverse structures and properties.
Comparación Con Compuestos Similares
trans-Bicyclo(4.1.0)hept-3-ene: A stereoisomer with different spatial arrangement of atoms.
3,7,7-Trimethyl-bicyclo(4.1.0)hept-3-ene:
Uniqueness: cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific cis-configuration, which influences its reactivity and the types of reactions it can undergo. This configuration also affects its physical and chemical properties, making it distinct from its trans-isomer and other similar compounds.
Propiedades
Número CAS |
84194-54-7 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
Clave InChI |
JBFDZEJAJZJORO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
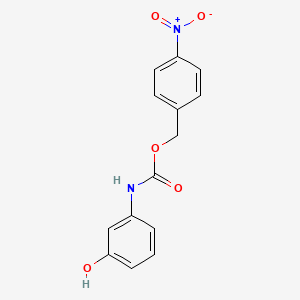
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

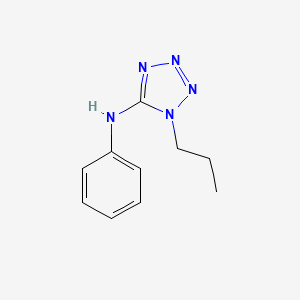
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)


